molecular formula C15H13FO2 B15141813 Flurbiprofen-13C,d3

Flurbiprofen-13C,d3

Cat. No.: B15141813
M. Wt: 248.27 g/mol
InChI Key: SYTBZMRGLBWNTM-KQORAOOSSA-N
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Description

Flurbiprofen-13C,d3 is a labeled version of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory, analgesic, and antipyretic properties. The labeling involves the incorporation of carbon-13 and deuterium isotopes, which makes it particularly useful in pharmacokinetic studies and metabolic research .

Preparation Methods

The preparation of flurbiprofen-13C,d3 involves several synthetic steps. One common method starts with the coupling reaction of 2-(4-amino-3-fluorophenyl) ethyl propionate and benzene to obtain 2-(2-fluoro-4-biphenyl) ethyl propionate. This is followed by diazotization using sodium nitrite or isoamyl nitrite and dehydration with silica gel. The final product, flurbiprofen, is obtained after hydrolysis . This method is suitable for industrial production due to its simplicity, convenience, and low cost.

Chemical Reactions Analysis

Flurbiprofen-13C,d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

Flurbiprofen-13C,d3 is widely used in scientific research due to its labeled isotopes. Some of its applications include:

Mechanism of Action

Flurbiprofen-13C,d3 exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for converting arachidonic acid into prostaglandins, thromboxanes, and prostacyclins. This inhibition reduces inflammation, pain, and fever . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are part of the prostaglandin synthesis pathway .

Comparison with Similar Compounds

Flurbiprofen-13C,d3 is similar to other NSAIDs like ibuprofen, ketoprofen, and fenoprofen. its unique labeling with carbon-13 and deuterium isotopes makes it particularly valuable for research purposes. The labeled isotopes provide a distinct advantage in tracking and studying the compound’s behavior in biological systems .

Similar Compounds

  • Ibuprofen
  • Ketoprofen
  • Fenoprofen
  • Naproxen

These compounds share similar pharmacological actions but differ in their specific chemical structures and labeling, which can influence their pharmacokinetic and metabolic profiles .

Properties

Molecular Formula

C15H13FO2

Molecular Weight

248.27 g/mol

IUPAC Name

3,3,3-trideuterio-2-(3-fluoro-4-phenylphenyl)(313C)propanoic acid

InChI

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i1+1D3

InChI Key

SYTBZMRGLBWNTM-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O

Origin of Product

United States

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